molecular formula C5H4Cl2N2O B6206534 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one CAS No. 55609-71-7

5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6206534
CAS No.: 55609-71-7
M. Wt: 179.00 g/mol
InChI Key: INDKYNVCSLAGAG-UHFFFAOYSA-N
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Description

5,6-Dichloro-3-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with a pyrimidine moiety in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one typically involves multicomponent reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. For instance, the reaction can be catalyzed by silicotungstic acid supported on Ambelyst-15 under solventless conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of heterogeneous catalysts, such as supported heteropoly acids, facilitates the recovery and recycling of catalysts, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-3-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives with different substituents.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

5,6-Dichloro-3-methyl-3,4-dihydropyrimidin-4-one has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleotides.

    Industry: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active sites. It can also bind to receptors, modulating their activity and affecting cellular signaling pathways. These interactions lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-3-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.

Properties

CAS No.

55609-71-7

Molecular Formula

C5H4Cl2N2O

Molecular Weight

179.00 g/mol

IUPAC Name

5,6-dichloro-3-methylpyrimidin-4-one

InChI

InChI=1S/C5H4Cl2N2O/c1-9-2-8-4(7)3(6)5(9)10/h2H,1H3

InChI Key

INDKYNVCSLAGAG-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C(C1=O)Cl)Cl

Purity

95

Origin of Product

United States

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